molecular formula C34H41N7O5 B1684683 Dabigatran etexilate CAS No. 211915-06-9

Dabigatran etexilate

Cat. No.: B1684683
CAS No.: 211915-06-9
M. Wt: 627.7 g/mol
InChI Key: KSGXQBZTULBEEQ-UHFFFAOYSA-N
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Description

Dabigatran etexilate is a synthetic, oral anticoagulant used primarily for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism. This compound is a prodrug that is converted in the body to dabigatran, a direct thrombin inhibitor .

Mechanism of Action

Target of Action

The primary target of Dabigatran is thrombin, a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is the main effector protease in the blood coagulation cascade .

Mode of Action

Dabigatran works by reversibly binding to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, Dabigatran can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .

Biochemical Pathways

Dabigatran affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This action impairs the clotting process and acts as an anticoagulant .

Pharmacokinetics

Dabigatran has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The result of Dabigatran’s action is a reduction in the risk of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . In a meta-analysis of 7 different studies, there was no benefit of Dabigatran over warfarin in preventing ischemic stroke; however, Dabigatran was associated with a lower hazard for intracranial bleeding compared with warfarin, but also had a higher risk of gastrointestinal bleeding relative to warfarin .

Action Environment

The action of Dabigatran can be influenced by environmental factors such as diet. For instance, fatty foods delay the intestinal absorption of Dabigatran, although the bioavailability of the drug is unaffected . Furthermore, the pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dabigatran etexilate involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dabigatran etexilate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of hydrolysis is dabigatran, which is the active anticoagulant. Other metabolites include various oxidized and reduced forms of dabigatran .

Scientific Research Applications

Dabigatran etexilate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Comparison

This compound stands out due to its unique mechanism of action and its role as a prodrug, which offers distinct pharmacokinetic properties compared to other anticoagulants.

Properties

Key on ui mechanism of action

Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation.

CAS No.

211915-06-9

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)

InChI Key

KSGXQBZTULBEEQ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Isomeric SMILES

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Appearance

Solid powder

melting_point

180 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1.8mg/ml, partly soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIBR 953;  BIBR-953;  BIBR953;  Dabigatran Etexilate;  Pradaxa and Prazaxa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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